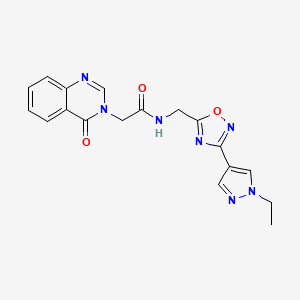

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

説明

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-ethylpyrazole moiety and a quinazolinone-acetamide scaffold. The ethyl substituent on the pyrazole may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

特性

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O3/c1-2-25-9-12(7-21-25)17-22-16(28-23-17)8-19-15(26)10-24-11-20-14-6-4-3-5-13(14)18(24)27/h3-7,9,11H,2,8,10H2,1H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBYGXZQVKEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. Initial steps may include the formation of the pyrazole and oxadiazole intermediates, followed by their condensation with an appropriate quinazoline derivative. Key reaction conditions often involve controlled temperatures, the presence of catalysts such as Lewis acids, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry techniques. These methods allow for more efficient control over reaction parameters, minimizing waste and improving yield. Advanced separation and purification techniques, such as chromatography, are employed to isolate the desired product in high purity.

化学反応の分析

Oxidation Reactions

The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones . For example:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

-

Products : Oxidized derivatives (e.g., sulfoxides or sulfones).

Reduction Reactions

-

Target Groups : The carbonyl group in the ethanone moiety or the triazolopyrimidine ring.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reactions

-

Target Group : The 4-chlorophenyl ring (nucleophilic aromatic substitution).

-

Reagents : Nucleophiles (e.g., amines, thiols, alkoxides).

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Room temperature or reflux |

| Reduction | NaBH₄, LiAlH₄ | Ethanol or THF |

| Substitution | Amines, thiols, alkoxides | Basic conditions (e.g., K₂CO₃) |

Oxidation of Thioether

The sulfur atom in the thioether undergoes oxidation via a two-electron mechanism, forming sulfoxide intermediates before further oxidation to sulfones .

Reduction of Carbonyl Group

The ethanone moiety’s carbonyl group is reduced via hydride transfer from NaBH₄ or LiAlH₄, yielding alcohol derivatives .

Substitution on Chlorophenyl Ring

Nucleophilic aromatic substitution requires activating groups (e.g., electron-withdrawing groups like Cl) to facilitate substitution. The chlorophenyl ring may undergo displacement by nucleophiles, forming substituted aromatic products .

Major Reaction Products

| Reaction | Major Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohols, reduced heterocycles |

| Substitution | Amines, thiols, alkoxy-substituted aromatics |

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit antimicrobial properties. For instance, derivatives of quinazoline have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the pyrazole and oxadiazole motifs may enhance this activity due to their ability to interact with microbial enzymes or receptors .

Anticancer Potential

Compounds containing oxadiazole and quinazoline structures have been studied for their anticancer effects. They are believed to inhibit specific pathways involved in cancer cell proliferation. For example, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific compound may similarly exhibit such properties, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, suggesting that this compound could be beneficial in treating inflammatory diseases. Research on similar acetamides has shown their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Study 1: Antimicrobial Screening

In a study evaluating various acetamide derivatives for antimicrobial activity, compounds structurally related to this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

A series of quinazoline-based compounds were tested against different cancer cell lines to assess their cytotoxic effects. The results showed that compounds with similar structures induced significant cell death in human breast cancer cells via apoptosis pathways. This suggests that this compound may warrant further research as a potential anticancer agent .

Data Table: Summary of Biological Activities

類似化合物との比較

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The target compound uniquely combines 1,2,4-oxadiazole and quinazolinone, absent in analogs .

- Substituents like ethyl (target) versus chlorophenyl () or methylthio () alter electronic and steric profiles, affecting target selectivity and solubility.

- The quinazolinone moiety distinguishes the target from thiazole-containing analogs (), suggesting divergent pharmacological targets.

Pharmacological and Functional Comparison

Table 2: Pharmacological Implications

Key Observations :

- The target’s quinazolinone moiety aligns with kinase inhibition, whereas analogs with thiazole () or benzoimidazole () may target enzymes or microbial pathways.

- The ethylpyrazole in the target could improve metabolic stability compared to chlorophenyl () or methylthio () groups, which may undergo faster oxidative metabolism.

生物活性

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex compound that combines pyrazole and quinazolinone moieties, both known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The compound features a unique structure that integrates multiple pharmacophores:

- Pyrazole : Known for its anti-inflammatory and antimicrobial properties.

- Oxadiazole : Often associated with anticancer and antibacterial effects.

- Quinazolinone : Recognized for its broad spectrum of biological activities, including antitumor effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the pyrazole and oxadiazole moieties exhibited significant antibacterial activity against various pathogens.

| Compound | Target Bacteria | EC50 (µg/mL) |

|---|---|---|

| 7c | Xanthomonas oryzae | 7.40 |

| 9a | Pseudomonas syringae | 12.85 |

| 8c | Escherichia coli | 15.00 |

These findings suggest that the incorporation of the oxadiazole group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies demonstrated that similar compounds showed promising results against various cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 (Liver) | 9a | 10.50 |

| PC3 (Prostate) | 9b | 8.00 |

| HCT116 (Colon) | 10 | 12.00 |

The mechanisms behind these effects often involve apoptosis induction and cell cycle arrest, highlighting the importance of further research into these pathways .

Case Studies

A notable study focused on a series of quinazolinone derivatives similar to this compound. The results indicated that modifications at specific positions significantly influenced both antimicrobial and anticancer activities. For example, compounds with halogen substitutions at certain positions showed enhanced potency against resistant bacterial strains and cancer cells .

Q & A

Basic Questions

Q. What are the key synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the oxadiazole ring via cyclization of an amidoxime intermediate under controlled heating (e.g., 150°C in pyridine with zeolite catalysts) .

- Step 2 : Alkylation of the oxadiazole intermediate with a quinazolinone-containing moiety using nucleophilic substitution. Reaction conditions (solvent, temperature, catalysts) are optimized via iterative testing, as seen in analogous triazole-acetamide syntheses .

- Key Optimization Metrics : Yield, purity (HPLC), and reaction time. Computational tools like quantum chemical calculations can predict favorable reaction pathways .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- 1H/13C NMR confirms the presence of the ethyl-pyrazole, oxadiazole, and quinazolinone moieties (e.g., pyrazole C-H protons at δ 8.1–8.3 ppm, oxadiazole methylene protons at δ 4.5–4.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

- IR Spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and quinazolinone) .

- X-ray Crystallography (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or PARP isoforms via fluorescence-based assays .

- Molecular docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., PARP1 active site) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved target specificity?

- Quantum Mechanical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Dynamics Simulations : Analyze ligand-protein binding stability over 100-ns trajectories (e.g., RMSD, hydrogen bond occupancy) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrazole) with bioactivity data to prioritize derivatives .

Q. What experimental strategies address contradictions in bioactivity data across cell lines?

- Mechanistic Profiling : Compare compound effects on apoptosis (Annexin V assay) vs. necrosis (LDH release) in discordant cell lines .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Proteomics : Use SILAC labeling to identify differential protein expression in responsive vs. non-responsive cell lines .

Q. How are reaction intermediates stabilized during multi-step synthesis, particularly for moisture-sensitive steps?

- Protective Atmospheres : Use inert gas (N₂/Ar) during nucleophilic substitutions (e.g., alkylation of oxadiazole intermediates) .

- Low-Temperature Quenching : Cool reaction mixtures to 0°C before workup to prevent hydrolysis of acetamide groups .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What methodologies validate the compound’s mechanism of action in vivo?

- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .

- Xenograft Models : Administer the compound to tumor-bearing mice and monitor tumor volume vs. controls. Pair with immunohistochemistry to assess target engagement (e.g., PARP inhibition via γH2AX staining) .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites in liver microsomes .

Q. How can researchers resolve discrepancies between in silico predictions and experimental bioactivity results?

- Force Field Refinement : Re-parameterize docking simulations using experimental crystallographic data (e.g., protein-ligand co-structures) .

- Solvent Effects : Re-run calculations with explicit solvent models (e.g., water) to improve binding affinity predictions .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd) .

Methodological Notes

- Data Contradiction Analysis : Compare results across assays (e.g., in vitro vs. in vivo) using Bland-Altman plots or Cohen’s kappa coefficient to quantify reproducibility .

- Synthetic Yield Optimization : Apply Design of Experiments (DoE) to reaction parameters (temperature, catalyst loading) for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。